(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione
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Overview
Description
The compound (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione is a complex organic molecule featuring a combination of aromatic rings, piperazine, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multiple steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the desired functional groups.
Introduction of the Fluorophenylcarbonothioyl Group: This can be achieved by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding thioester.
Coupling with Piperazine: The final step involves the coupling of the thioester intermediate with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thioether groups, potentially converting them to alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It could be explored for its activity against specific diseases, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione exerts its effects would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanone: Similar structure but with a carbonyl group instead of a thioether.
(4-(Dimethylamino)phenyl)(4-(4-chlorophenylcarbonothioyl)piperazin-1-yl)methanethione: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione can significantly alter its chemical and biological properties compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among similar compounds.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorobenzenecarbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJNKZAYXMMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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